5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide

Descripción general

Descripción

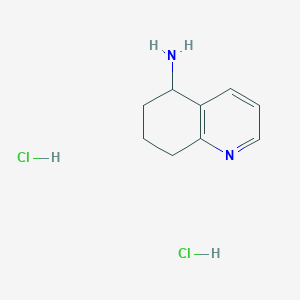

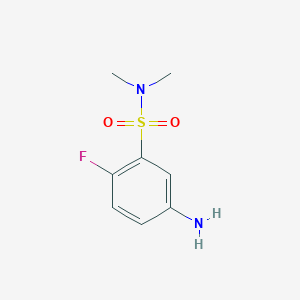

5-Amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide (CAS No. 1094853-59-4) is a chemical compound with a molecular formula C8H11FN2O2S1. It has a molecular weight of 218.25 g/mol1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide from the web search results.Molecular Structure Analysis

The molecular structure of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide consists of a benzene ring substituted with an amino group, a fluoro group, and a dimethylsulfonamide group1. The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.

Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide from the web search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide are not fully detailed in the search results. However, it’s known that it has a molecular weight of 218.25 g/mol1.Aplicaciones Científicas De Investigación

This compound has been studied in the field of crystallography . The research focused on its molecular structure and crystallographic data . The experimental procedure involved dissolving 2-Chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)-5-nitrobenzamide and NH4Cl in water, and then adding iron powder in three batches. The resulting solution was stirred at 50 °C for 1 hour .

The outcomes of the study included detailed crystallographic data and atomic coordinates . For example, the crystal structure was found to be triclinic, with specific measurements for the unit cell parameters (a = 7.8107 (11) Å, b = 9.1644 (13) Å, c = 11.3521 (15) Å) and angles (α = 67.543 (2)°, β = 72.776 (2)°, γ = 88.529 (2)°). The volume of the unit cell was determined to be 713.76 (17) Å3 .

-

Chiral Amino Acid Analysis

- Field: Biochemistry

- Application: A two-dimensional high-performance liquid chromatographic (2D-HPLC) system using the pre-column derivatization with a similar compound, 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F), has been developed for the determination of alanine (Ala), aspartic acid (Asp) and serine (Ser) enantiomers .

- Method: Amino acids were derivatized with DBD-F for sensitive fluorescence detection and were analyzed by a selective 2D-HPLC system combining a reversed-phase column and an enantioselective column .

- Results: The established system was successfully applied to the chiral amino acid analyses of Japanese traditional amber rice vinegar, human plasma, and human urine samples .

-

Synthesis and Reactivity of 1,5-Naphthyridines

- Field: Organic Chemistry

- Application: The synthesis and reactivity of 1,5-naphthyridine derivatives have been studied. These heterocycles present significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .

- Method: The published strategies related to the synthesis of 1,5-naphthyridines are presented followed by the reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

- Results: The experimental results, combined with the simulations of electronic and infrared (IR) spectra showed two photoproducts .

-

Enzymatic Synthesis of Fluorinated Compounds

- Field: Biotechnology

- Application: Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The synthesis of fluorides has attracted more and more attention from biologists and chemists .

- Method: Enzyme catalysis is essential for the synthesis of fluorinated compounds . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

- Results: The structure and catalytic mechanism of fluorinase are introduced to understand fluorobiochemistry .

-

Force Field Calculations

- Field: Computational Chemistry

- Application: Force field calculations can be used to study the properties of similar compounds .

- Method: The ring C-C stretching mode, known as the Kekule C-C stretching mode, corresponding to the benzene frequency 1309 cm-1, which is spectroscopically forbidden both in the IR and Raman spectra of benzene .

- Results: This method can provide insights into the properties of the compound .

Safety And Hazards

The safety and hazards associated with 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide are not fully detailed in the search results.

Direcciones Futuras

Unfortunately, I couldn’t find specific information on the future directions of 5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide from the web search results.

Please note that this information is based on the available web search results and may not be comprehensive or completely accurate. For a more detailed analysis, please refer to scientific literature or consult a chemistry professional.

Propiedades

IUPAC Name |

5-amino-2-fluoro-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2O2S/c1-11(2)14(12,13)8-5-6(10)3-4-7(8)9/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUAWBSACPMBRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519350.png)

![6-bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1519351.png)

![3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1519354.png)

![[2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride](/img/structure/B1519366.png)